Butenedioic acid; ibutilide
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Overview
Description
Butenedioic acid: is an organic compound with the formula HCOOHC:CHCOOH. Both isomers are derivatives of ethene, where a hydrogen atom on each carbon has been replaced by a carboxyl groupIbutilide is a class III antiarrhythmic agent used to correct atrial fibrillation and atrial flutter . It is available in intravenous formulations and works by prolonging the action potential duration and increasing both atrial and ventricular refractoriness .
Preparation Methods
Butenedioic acid: can be synthesized through the oxidation of benzene using a vanadium series catalyst at a reaction temperature of 360°C. The resulting maleic anhydride is then absorbed in water, concentrated, and crystallized . Industrial production methods involve similar processes, ensuring high purity and yield.
Ibutilide: is synthesized through a series of chemical reactions involving the formation of its methanesulfonamide structure. The preparation involves the reaction of 4-(4-ethylheptylamino)-1-hydroxybutylbenzene with methanesulfonyl chloride under controlled conditions .
Chemical Reactions Analysis
Butenedioic acid: undergoes various chemical reactions, including:
Oxidation: Converts to maleic anhydride when heated.
Reduction: Can be reduced to succinic acid.
Substitution: Reacts with alcohols to form esters. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed include maleic anhydride and succinic acid.
Ibutilide: primarily undergoes metabolic reactions in the liver, involving oxidation and conjugation. It is metabolized by the cytochrome P450 system, producing several metabolites, one of which retains antiarrhythmic properties .
Scientific Research Applications
Butenedioic acid: is used in:
Chemistry: As a precursor for the synthesis of various polymers and resins.
Biology: Fumaric acid, a form of butenedioic acid, is an intermediate in the Krebs cycle.
Medicine: Maleic acid derivatives are used in pharmaceuticals.
Industry: Used in the production of synthetic resins and as a food acidulant.
Ibutilide: is used in:
Mechanism of Action
Butenedioic acid: exerts its effects through its isomers. Maleic acid can form a cyclic anhydride, while fumaric acid participates in the Krebs cycle, contributing to cellular respiration .
Ibutilide: works by activating a slow inward sodium current, which prolongs the action potential and refractory period of myocardial cells. This unique mechanism helps in converting atrial fibrillation and flutter to normal sinus rhythm .
Comparison with Similar Compounds
Butenedioic acid: is similar to:
Succinic acid: Another dicarboxylic acid but lacks the double bond.
Crotonic acid: Has a similar structure but with a different position of the double bond.
Ibutilide: is unique among class III antiarrhythmics due to its mechanism of action involving the activation of a slow inward sodium current, unlike other class III agents that primarily block potassium currents .
Properties
Molecular Formula |
C24H40N2O7S |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H36N2O3S.C4H4O4/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
PAXBPNBQGZYWHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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